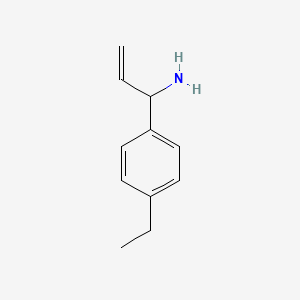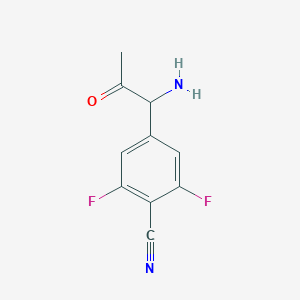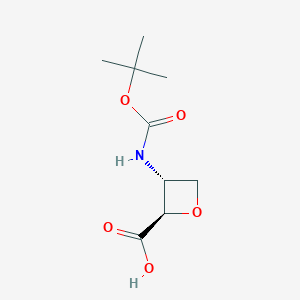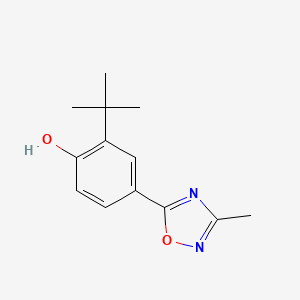
2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound also contains a tert-butyl group and an oxadiazole ring, which are known to impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tert-butyl Group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The oxadiazole ring is then attached to the phenol through a substitution reaction.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Biochemical Probes: Used to study enzyme activity.
Drug Development: Potential precursor for pharmaceuticals.
Medicine
Antimicrobial Agents: Investigated for antimicrobial properties.
Antioxidants: Potential use as an antioxidant in medical formulations.
Industry
Polymer Additives: Used to improve the stability and performance of polymers.
Coatings: Incorporated into coatings for enhanced durability.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity.
Chemical Reactions: Acts as a catalyst or intermediate, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Lacks the oxadiazole ring.
4-(3-Methyl-1,2,4-oxadiazol-5-YL)phenol: Lacks the tert-butyl group.
Uniqueness
Oxadiazole Ring: Provides unique electronic properties.
Tert-butyl Group: Increases steric hindrance and stability.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-tert-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol |
InChI |
InChI=1S/C13H16N2O2/c1-8-14-12(17-15-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3 |
InChI Key |
ZYCVFRSDFXSLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13049977.png)



![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)

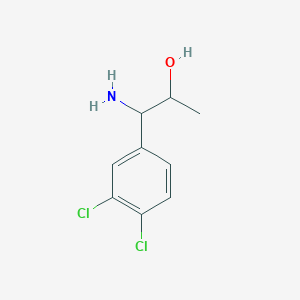
![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)
